3-Methylisoquinolin-7-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylisoquinolin-7-ol hydrobromide is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 3-Methylisoquinolin-7-ol hydrobromide, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds through cyclization under acidic conditions . Another method is the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance efficiency and yield. For example, metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used to synthesize isoquinoline derivatives . These methods offer advantages such as shorter reaction times and higher selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoquinolin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
3-Methylisoquinolin-7-ol hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact mechanism of action may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 3-Methylisoquinolin-7-ol hydrobromide, known for its aromatic properties and stability.
Quinoline: A similar compound with a nitrogen atom in a different position, used in anti-malarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-methylisoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-8-2-3-10(12)5-9(8)6-11-7;/h2-6,12H,1H3;1H |
InChI Key |
BHEDHTDMEHPHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)C=N1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.